

Comparative Characterization Guide: 6-Hydroxy-8-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name: 6-Hydroxy-8-(trifluoromethyl)quinoline

CAS No.: 1261632-25-0

Cat. No.: B2777213

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Executive Summary & Structural Logic

Target Molecule: 6-Hydroxy-8-(trifluoromethyl)quinoline **Core Application:** Kinase inhibition, metallo-drug chelation, and antimalarial pharmacophores. **Critical Analysis:** The introduction of the electron-withdrawing trifluoromethyl (-CF

) group at the C8 position dramatically alters the electronic landscape of the phenolic ring compared to the parent 6-hydroxyquinoline.

- Lipophilicity:** The -CF₃ group increases logP, enhancing membrane permeability.
- Electronic Effect:** Strong inductive withdrawing (-I) deshields adjacent protons (specifically H7) and increases the acidity of the C6-hydroxyl group.
- Metabolic Stability:** Blockade of the C8 position prevents metabolic oxidation common in quinolines.

Experimental Protocol: Reliable Characterization

To ensure reproducibility, the following protocol addresses the challenge of exchangeable protons (-OH) and fluorine coupling.

Methodology: Sample Preparation

- Solvent Selection: DMSO-d

is the mandatory solvent.

- Reasoning: CDCl

often leads to broad or invisible -OH signals due to exchange. DMSO-d

forms strong hydrogen bonds with the phenolic -OH, slowing exchange and sharpening the signal (typically appearing >10 ppm).

- Concentration: 10–15 mg in 0.6 mL solvent.

- Reference: TMS (0.00 ppm) for

H; C

F

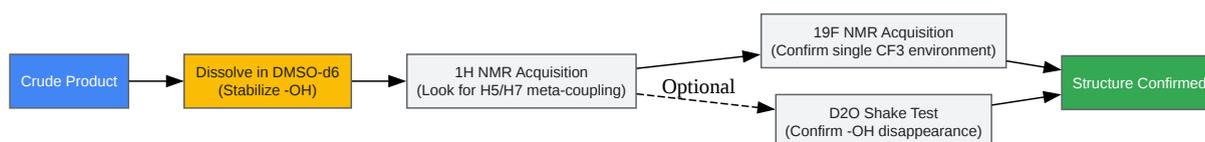
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Workflow Diagram

The following logic flow ensures correct structural assignment, distinguishing the target from regioisomers (e.g., 7-CF

analog).



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Figure 1: Characterization workflow emphasizing the stabilization of the hydroxyl proton.

Comparative Data Analysis

The following table contrasts the target molecule with the parent 6-Hydroxyquinoline (Standard) to isolate the specific shifts caused by the -CF

group.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)

Position	Proton	6-Hydroxyquinoline (Parent) [1]	6-OH-8-CF-Quinoline (Target) [2,3]	Shift Change ()	Diagnostic Note
-OH	Hydroxyl	10.05 (s)	10.80 – 11.20 (s)	+0.90 ppm	Acidity increased by 8-CF induction.
C2	Ar-H	8.67 (dd)	8.85 (dd)	+0.18 ppm	Deshielded by global electron withdrawal.
C3	Ar-H	7.41 (dd)	7.60 (dd)	+0.19 ppm	Minimal effect (distant from CF).
C4	Ar-H	8.15 (d)	8.35 (d)	+0.20 ppm	Peri-effect from C5/C6 region.
C5	Ar-H	7.34 (d)	7.55 (d)	+0.21 ppm	Ortho to -OH; doublet (Hz).
C7	Ar-H	7.17 (d)	7.80 – 7.95 (d)	+0.70 ppm	Critical Signal: Strongly deshielded by adjacent CF.

C8	Ar-H	7.88 (d)	—	—	Replaced by - CF
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Key Spectral Features (Interpretation)

- The "Missing" Proton: The disappearance of the signal at ~7.88 ppm (H8 in the parent) confirms substitution at the 8-position.
- The H5/H7 Pattern:
 - In the parent, H7 is shielded (7.17 ppm) due to the ortho-hydroxyl group.
 - In the target, the H7 signal shifts significantly downfield (~7.80+ ppm) because the electron-withdrawing nature of the -CF group overrides the donating effect of the -OH group.
 - Coupling: H5 and H7 will appear as meta-coupled doublets (). This is distinct from the ortho-coupling () seen in 5,6-disubstituted isomers.

F NMR Characterization

The

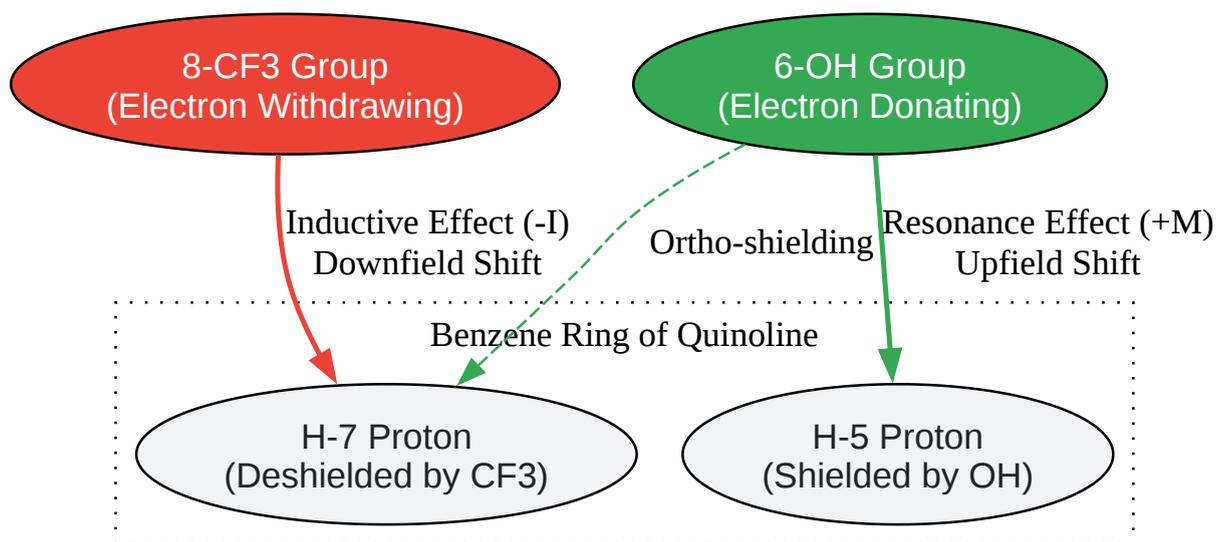
F spectrum is the definitive "fingerprint" for this molecule.

- Chemical Shift:
-60.0 to -63.0 ppm (Singlet).
- Interpretation: A single sharp peak confirms a chemically equivalent CF group.^[1] If the peak is split or multiple peaks appear, it indicates rotamers or impurities (e.g., incomplete reaction).

- Comparison:
 - 8-CF
 - quinoline (no OH):
 - 61.8 ppm.
 - Target (with OH): The presence of the electron-donating OH at C6 slightly shields the CF compared to the naked quinoline, but the shift remains in the characteristic -60 ppm window.

Structural Assignment Diagram

The interaction between the functional groups and the ring protons is visualized below to aid in peak assignment.



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Figure 2: Electronic influences on the diagnostic H5 and H7 protons.

Synthesis & Impurity Profiling

When synthesizing this compound (e.g., via Skraup synthesis or trifluoromethylation of 6-hydroxyquinoline), common impurities include:

- Regioisomers: 5-CF derivatives. Check: Look for ortho-coupling (Hz) between H7 and H8 protons in the aromatic region.
- Residual Solvents:
 - DMSO: Quintet at 2.50 ppm.
 - Water:[2] Broad singlet at 3.33 ppm (in DMSO).

References

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